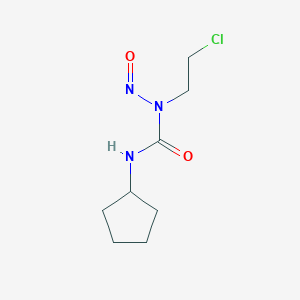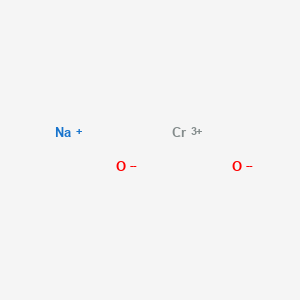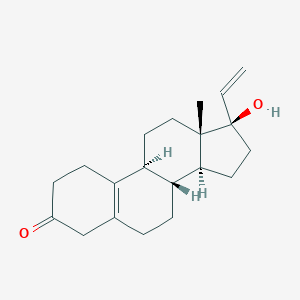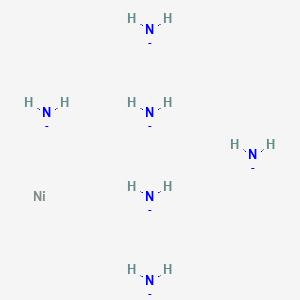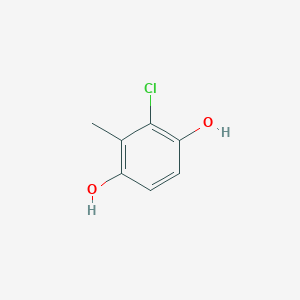
2-Phenyl-2-(2-pyridyl)thioacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2-(2-pyridyl)thioacetamide, also known as PTAC, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. PTAC has been found to possess unique properties that make it a valuable tool for researchers in the fields of chemistry, pharmacology, and biochemistry.
科学的研究の応用
2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have a wide range of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, and as a reagent in the preparation of thioesters. 2-Phenyl-2-(2-pyridyl)thioacetamide has also been used as a model compound in the study of thioamide chemistry. In addition, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2-Phenyl-2-(2-pyridyl)thioacetamide is not fully understood, but it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes have been found to have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
生化学的および生理学的効果
2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to induce apoptosis in cancer cells. 2-Phenyl-2-(2-pyridyl)thioacetamide has also been found to have anti-inflammatory properties, and to inhibit the activity of certain enzymes involved in inflammation. Additionally, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have neuroprotective effects, and to improve cognitive function in animal models.
実験室実験の利点と制限
2-Phenyl-2-(2-pyridyl)thioacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied, with a large body of research available on its properties and potential applications. However, there are also limitations to its use. 2-Phenyl-2-(2-pyridyl)thioacetamide can be difficult to work with due to its low solubility in water, and it may have limited bioavailability in vivo.
将来の方向性
There are several future directions for research on 2-Phenyl-2-(2-pyridyl)thioacetamide. One area of interest is the development of new metal complexes using 2-Phenyl-2-(2-pyridyl)thioacetamide as a ligand, with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyl-2-(2-pyridyl)thioacetamide, and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to develop new methods for improving the solubility and bioavailability of 2-Phenyl-2-(2-pyridyl)thioacetamide, to make it a more effective therapeutic agent.
Conclusion
2-Phenyl-2-(2-pyridyl)thioacetamide is a valuable compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for researchers in the fields of chemistry, pharmacology, and biochemistry. Further research is needed to fully understand its mechanism of action, and to develop new methods for improving its solubility and bioavailability. With continued research, 2-Phenyl-2-(2-pyridyl)thioacetamide has the potential to be a valuable therapeutic agent for the treatment of cancer and other diseases.
合成法
2-Phenyl-2-(2-pyridyl)thioacetamide can be synthesized using a variety of methods, including the reaction of 2-mercaptopyridine with phenylacetyl chloride, and the reaction of 2-pyridylthioacetic acid with phenylmagnesium bromide. The synthesis of 2-Phenyl-2-(2-pyridyl)thioacetamide has been extensively studied, and researchers have developed efficient and reliable methods for its production.
特性
CAS番号 |
10400-14-3 |
|---|---|
製品名 |
2-Phenyl-2-(2-pyridyl)thioacetamide |
分子式 |
C13H12N2S |
分子量 |
228.31 g/mol |
IUPAC名 |
2-phenyl-2-pyridin-2-ylethanethioamide |
InChI |
InChI=1S/C13H12N2S/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16) |
InChIキー |
FOQYDURHXZVLFT-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=N)S |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
関連するCAS |
62903-79-1 (mono-hydrochloride) |
同義語 |
antigastrin antigastrin monohydrochloride SC 15396 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



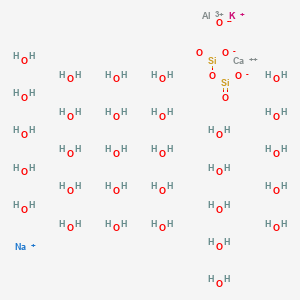
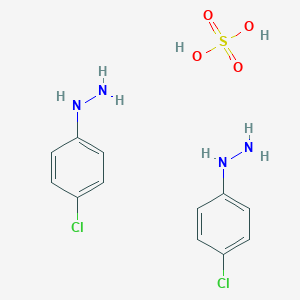
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
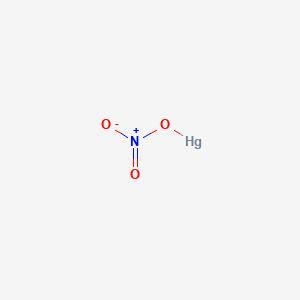

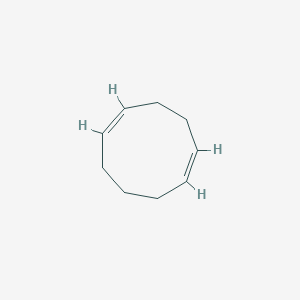
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
